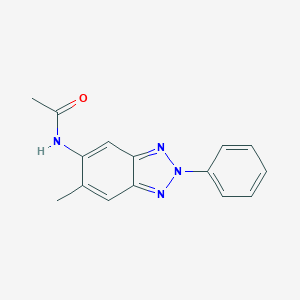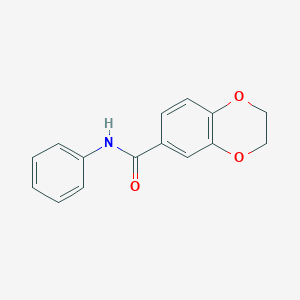
2,2-diphenyl-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-(pyridin-2-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science. DPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 157-161°C.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2,2-diphenyl-N-(pyridin-2-yl)propanamide may be able to induce apoptosis (cell death) in cancer cells. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that it is relatively easy to synthesize and has a high purity. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have low toxicity in animal models, which makes it a safer alternative to other potential therapeutic agents. However, one limitation of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on 2,2-diphenyl-N-(pyridin-2-yl)propanamide. One area of interest is in the development of 2,2-diphenyl-N-(pyridin-2-yl)propanamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide and its effects on various biochemical pathways. Finally, studies are needed to determine the safety and efficacy of 2,2-diphenyl-N-(pyridin-2-yl)propanamide in human clinical trials.
Métodos De Síntesis
The synthesis of 2,2-diphenyl-N-(pyridin-2-yl)propanamide involves a multistep process that starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. The resulting compound is then reacted with 2,2-diphenylpropan-1-amine in the presence of a base to yield 2,2-diphenyl-N-(pyridin-2-yl)propanamide. The yield of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is typically around 50-60%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the field of cancer treatment, where 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been studied for its anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for a variety of conditions.
Propiedades
Nombre del producto |
2,2-diphenyl-N-(pyridin-2-yl)propanamide |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23) |
Clave InChI |
PJTAYJOPEXSXNY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)



![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253115.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)



